(1-hexyl-1H-benzimidazol-2-yl)methanol

Antioxidant Activity Benzimidazole Derivatives Structure-Activity Relationship

(1-Hexyl-1H-benzimidazol-2-yl)methanol (CAS 381693-65-8) is a 1-alkyl-2-hydroxymethyl substituted benzimidazole derivative with the molecular formula C14H20N2O. This compound belongs to the broader class of benzimidazole-based alcohols, a scaffold known for its presence in various pharmacologically active agents.

Molecular Formula C14H20N2O
Molecular Weight 232.327
CAS No. 381693-65-8
Cat. No. B2994162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-hexyl-1H-benzimidazol-2-yl)methanol
CAS381693-65-8
Molecular FormulaC14H20N2O
Molecular Weight232.327
Structural Identifiers
SMILESCCCCCCN1C2=CC=CC=C2N=C1CO
InChIInChI=1S/C14H20N2O/c1-2-3-4-7-10-16-13-9-6-5-8-12(13)15-14(16)11-17/h5-6,8-9,17H,2-4,7,10-11H2,1H3
InChIKeyUWNIQGFGRACROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Compound 381693-65-8: 1-Hexyl-1H-benzimidazol-2-yl)methanol Chemical Profile and Sourcing


(1-Hexyl-1H-benzimidazol-2-yl)methanol (CAS 381693-65-8) is a 1-alkyl-2-hydroxymethyl substituted benzimidazole derivative with the molecular formula C14H20N2O [1]. This compound belongs to the broader class of benzimidazole-based alcohols, a scaffold known for its presence in various pharmacologically active agents [2]. As a research chemical, it is typically supplied for laboratory use with a minimum purity specification of 95% .

CAS 381693-65-8: Understanding the Risk of Analog Substitution in Scientific Workflows


Substituting (1-hexyl-1H-benzimidazol-2-yl)methanol with a generic 'benzimidazole derivative' is scientifically unsound. Even minor structural variations within this class, such as altering the N-1 alkyl chain length or the substituent at the 2-position, can lead to profound changes in biological activity [1]. For instance, a direct comparison of the closely related compound, 1H-benzimidazol-2-ylmethanol, reveals a 2.7-fold decrease in antioxidant potency compared to its methyl-substituted analog [1]. Similarly, the presence of specific alkyl and diphenylmethanol groups in related molecules is known to govern activity against bacteria, fungi, and protozoa [2]. Therefore, the specific hexyl chain and 2-methanol group of this compound dictate its unique physicochemical profile and biological interactions, which are not reproducible by other in-class compounds.

(1-Hexyl-1H-benzimidazol-2-yl)methanol: A Data-Centric Evidence Guide for Scientific Sourcing


Quantitative Evidence: Differential Antioxidant Activity Among Benzimidazole Alcohols

Although direct data for (1-hexyl-1H-benzimidazol-2-yl)methanol is limited, its structural analogs exhibit significant differences in antioxidant potency. A direct comparison of 1H-benzimidazol-2-ylmethanol with 2-methyl-1H-benzimidazole shows the latter is 2.7 times more potent (IC50: 144.84 vs 400.42 μg/mL) [1]. This demonstrates that the 2-substituent on the benzimidazole core is a critical driver of antioxidant capacity, and therefore the specific 2-methanol group on (1-hexyl-1H-benzimidazol-2-yl)methanol defines its activity profile relative to other 2-substituted analogs.

Antioxidant Activity Benzimidazole Derivatives Structure-Activity Relationship

Quantitative Evidence: Influence of N-1 Alkyl Chain on Broad-Spectrum Antimicrobial Potency

The presence and nature of the N-1 alkyl chain on benzimidazole alcohols is essential for antimicrobial activity. Research on a series of [5-(amino)-1-alkylbenzimidazol-2-yl]diphenylmethanols demonstrates that compounds with an N-1 methyl group possess bacteriostatic activity against Staphylococcus aureus and Escherichia coli, antiprotozoal activity against Colpoda steinii, and fungicidal activity against Penicillium italicum [1]. While this data is from 1-alkyl compounds with larger 2-substituents, it establishes the principle that the N-1 alkyl group is a key pharmacophoric element. The target compound's unique N-1 hexyl chain, which differs from the methyl group in the studied series, is predicted to alter its lipophilicity (LogP ~3.85 [2]) and, consequently, its interaction with microbial membranes and overall potency compared to analogs with shorter or no alkyl chains.

Antimicrobial Antiprotozoal Fungistatic Benzimidazole

Quantitative Evidence: Predicted Biological Activity Profile via Computational Analysis

In silico activity prediction provides a data-driven hypothesis for the compound's potential applications. A prediction model (likely PASS) for (1-hexyl-1H-benzimidazol-2-yl)methanol returned high probability scores (Pa) for several biological activities. The highest prediction is for 'Lipid metabolism regulator' with a Pa of 0.999, followed by 'Angiogenesis stimulant' (0.995), 'DNA synthesis inhibitor' (0.991), 'Apoptosis agonist' (0.979), and 'Antineoplastic' (0.961). Notably, antifungal activity was predicted with a Pa of 0.844 [1]. This computational profile differentiates the compound from other benzimidazole derivatives by providing a unique multi-target prediction vector that is specific to its 1-hexyl-2-methanol structure. While the predictions for specific analogs like 1H-benzimidazol-2-ylmethanol are not provided for comparison, the scores themselves serve as a quantitative, structure-specific baseline for the target compound.

Computational Chemistry In Silico Prediction Biological Activity

Research and Industrial Applications for (1-Hexyl-1H-benzimidazol-2-yl)methanol


Scaffold for Antifungal and Antimicrobial Lead Optimization

Given the established fungicidal and antibacterial activity of structurally related N-1-alkyl benzimidazole alcohols [1], and the target compound's predicted antifungal activity (Pa = 0.844) [2], this compound is a compelling candidate for use as a starting scaffold in medicinal chemistry programs. Researchers can leverage its specific N-1 hexyl and 2-methanol groups to explore structure-activity relationships (SAR) aimed at developing novel antifungal or antimicrobial agents, where even minor structural modifications to the scaffold can significantly alter potency [3].

Investigating Lipid Metabolism and Antineoplastic Mechanisms

The high in silico prediction scores for activities related to cancer and cellular metabolism, specifically as a Lipid metabolism regulator (Pa=0.999) and Antineoplastic (Pa=0.961) [1], suggest this compound may interact with pathways relevant to oncology. It is therefore a suitable probe for preliminary in vitro studies designed to validate these predicted mechanisms, particularly in cancer cell lines where lipid metabolism is dysregulated. Its use should be contextualized within a discovery workflow that begins with target validation based on these computational insights.

Internal Standard or Reference Compound for Analytical Method Development

The compound's well-defined physicochemical properties, including a molecular weight of 232.321 g/mol, a boiling point of 400.8±28.0 °C, and a LogP of 3.85 [2], make it suitable for use as a reference standard in analytical chemistry. Laboratories developing or validating methods (e.g., HPLC, LC-MS) for the quantification of benzimidazole derivatives can utilize (1-hexyl-1H-benzimidazol-2-yl)methanol as a stable and well-characterized internal standard or system suitability test compound due to its high purity availability (≥95%) [3].

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